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molecular formula C8H8BrNO4S B1449210 3-Bromo-5-(methylsulfonamido)benzoic acid CAS No. 1501338-22-2

3-Bromo-5-(methylsulfonamido)benzoic acid

Cat. No. B1449210
M. Wt: 294.12 g/mol
InChI Key: IGGBNIZXCMXPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388189B2

Procedure details

3-Amino-5-bromobenzoic acid (1 g, 4.63 mmol, prepared according to EP 2394998 A1 20111214) was suspended in a saturated solution of sodium bicarbonate (6.4 ml). Sulfonyl chloride (0.54 ml, 6.94 mmol) was added dropwise at 0° C. After 2 h of stirring at this temperature, concentrated HCl was added dropwise to the reaction mixture until pH=7 and the resultant dissolution was directly purified by reverse phase chromatography using SP1® Purification System (C-18 silica from Waters®, water/1:1 acetonitrile-methanol as eluents [0.1% v/v formic acid buffered] 0% to 100%), to obtain 360 mg of the final compound as a white solid. Purity: 99%
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
0.54 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Br:11])[CH:10]=1)[C:5]([OH:7])=[O:6].[C:12](=O)(O)[O-].[Na+].[S:17](Cl)(Cl)(=[O:19])=[O:18].Cl>>[Br:11][C:9]1[CH:8]=[C:4]([CH:3]=[C:2]([NH:1][S:17]([CH3:12])(=[O:19])=[O:18])[CH:10]=1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=C(C1)Br
Step Two
Name
Quantity
6.4 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0.54 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the reaction mixture until pH=7
DISSOLUTION
Type
DISSOLUTION
Details
the resultant dissolution
CUSTOM
Type
CUSTOM
Details
was directly purified by reverse phase chromatography
CUSTOM
Type
CUSTOM
Details
SP1® Purification System (C-18 silica from Waters®, water/1:1 acetonitrile-methanol as eluents [0.1% v/v formic acid

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=C(C1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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